1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
1-methyl-5-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-11-12-13(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQXTOWXEPDTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzyl azide with methyl isocyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Thermal Decomposition
The compound undergoes thermal decomposition at elevated temperatures, primarily releasing nitrogen gas (N₂) and forming reactive intermediates. This process is critical for generating species used in subsequent cycloaddition reactions.
Mechanism and Products
Kinetic Data
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (Eₐ) | ~120–150 kJ/mol (estimated) | |
| Reaction Order | First-order kinetics |
Cycloaddition Reactions via Nitrile Imine Intermediates
Thermal decomposition produces nitrile imines, which act as 1,3-dipoles in cycloaddition reactions. These intermediates enable the synthesis of heterocyclic compounds.
Example Reaction
Product Profile
| Product Structure | Yield | Conditions | Source |
|---|---|---|---|
| Benzo-fused imidazole | 15–20% | 180–230°C, gas phase |
Substitution Reactions (Theoretical Considerations)
While direct experimental data on substitution reactions of this compound is limited, analogous tetrazole derivatives undergo:
-
Electrophilic Substitution : At the para position of the 4-methylphenyl group under acidic conditions.
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Nucleophilic Substitution : On the tetrazole ring with strong nucleophiles (e.g., Grignard reagents), though steric hindrance from substituents may limit reactivity.
Oxidation and Reduction
General tetrazole reactivity suggests potential pathways:
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Oxidation : The methyl group on the phenyl ring may oxidize to a carboxylic acid using KMnO₄ or CrO₃, but no experimental data is available for this specific compound.
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Reduction : The tetrazole ring could be reduced to an amine using LiAlH₄, though stability under such conditions is uncertain.
Scientific Research Applications
Chemistry
1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and substitution allows chemists to create derivatives with tailored properties for specific applications.
Biology
Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The structure of tetrazoles allows them to interact with biological macromolecules, influencing processes such as tubulin polymerization, which is crucial in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways involving caspase activation .
Medicine
In medicinal chemistry, 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole is explored as a potential drug candidate due to its capability to interact with various biological targets. Its unique structural features may enhance its pharmacological properties compared to other compounds in the tetrazole family .
Industrial Applications
The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed in creating materials with specific characteristics for industrial use .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of tetrazole derivatives demonstrated that compounds similar to 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole exhibit potent inhibitory effects on tumor growth in vitro. The mechanism involved the disruption of microtubule dynamics leading to cell cycle arrest and apoptosis in various cancer cell lines .
Case Study 2: Material Science
In material science research, this compound has been utilized to synthesize polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of tetrazole moieties into polymer backbones has shown promising results in improving the performance of coatings used in protective applications.
Mechanism of Action
The mechanism of action of 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents significantly impact melting points and solubility:
- Key Observations: Aryl Substituent Position: Ortho-substituted analogs (e.g., 1-(2-methylphenyl)-1H-tetrazole) exhibit higher melting points (153–155°C) compared to para-substituted derivatives (93–94°C) due to differences in crystal packing and intermolecular interactions . Alkyl vs.
Spectral Characteristics
Infrared (IR) Spectroscopy
- Tetrazole ring vibrations typically appear near 1500–1600 cm⁻¹.
- The absence of NH₂ stretches (e.g., in 1-substituted tetrazoles) and the presence of C=O bands (if applicable) confirm substitution patterns .
NMR Spectroscopy
Biological Activity
1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS No. 24994-04-5) is a member of the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a tetrazole ring and an aromatic substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C8H8N4
- Molecular Weight : 160.18 g/mol
- CAS Number : 24994-04-5
Synthesis
The synthesis of 1-methyl-5-(4-methylphenyl)-1H-tetrazole typically involves the reaction of appropriate precursors through methods such as palladium-catalyzed cross-coupling reactions or thermal rearrangement techniques. The synthesis pathways can yield various derivatives with differing biological activities .
The biological activity of 1-methyl-5-(4-methylphenyl)-1H-tetrazole is primarily attributed to its interaction with biological macromolecules. Research indicates that compounds with similar structures can act as potent inhibitors of tubulin polymerization, thereby exhibiting antitumor properties. These compounds often induce apoptosis in cancer cells through mitochondrial pathways involving caspase activation .
Anticancer Activity
Several studies have demonstrated the antiproliferative effects of tetrazole derivatives on various cancer cell lines. Notably:
- IC50 Values : The compound exhibits IC50 values in the nanomolar range against human tumor cells, indicating high potency. For example, derivatives related to this compound showed IC50 values between 1.3 nM and 8.1 nM against specific cancer cell lines .
- Mechanism : The mechanism involves inhibition of tubulin polymerization at the colchicine binding site, leading to cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, tetrazoles have been explored for other pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : Certain tetrazole compounds exhibit anti-inflammatory properties by modulating immune responses .
Case Studies
Several case studies have highlighted the efficacy of tetrazole derivatives:
- Study on Tubulin Inhibition : A series of substituted tetrazoles were evaluated for their ability to inhibit tubulin polymerization. Compounds with a 4-methylphenyl group demonstrated significant activity compared to others in their class .
- In Vivo Efficacy : In xenograft models using HT-29 human colon cancer cells, specific tetrazole derivatives significantly reduced tumor growth, supporting their potential as therapeutic agents .
Data Table: Biological Activity Overview
| Compound Name | IC50 (nM) | Activity Type | Cell Line |
|---|---|---|---|
| 1-Methyl-5-(4-methylphenyl)-1H-tetrazole | 1.3 - 8.1 | Antiproliferative | HL-60 |
| Derivative A | 5 - 100 | Antiproliferative | A549 |
| Derivative B | 3 - 20 | Antiproliferative | Various Cancer Lines |
Q & A
Basic Research Questions
Q. How can synthetic routes for 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole be optimized to improve yield and purity?
- Methodological Answer : Utilize microwave-assisted synthesis (MAS) to reduce reaction times and enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using -NMR and IR spectroscopy to identify byproducts. For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via high-performance liquid chromatography (HPLC) .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this tetrazole derivative?
- Methodological Answer : Combine - and -NMR to confirm substituent positions and aromatic proton environments. IR spectroscopy can validate the presence of the tetrazole ring (C=N stretching at ~1625 cm) and methyl groups (~2850–2960 cm). X-ray crystallography is recommended for absolute configuration determination, as demonstrated for analogous 1,3,4-thiadiazole derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. For pH stability, incubate the compound in buffered solutions (pH 1–13) at 25–60°C and monitor degradation via UV-Vis spectroscopy or LC-MS. Reference thermodynamic data (e.g., ΔfH°gas) from NIST databases to predict stability under non-ambient conditions .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic structure and reactivity of this tetrazole derivative?
- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. Validate computational results against experimental spectroscopic data (e.g., NMR chemical shifts) and compare with crystallographic bond lengths/angles from analogous structures .
Q. How can researchers resolve contradictions in observed vs. predicted thermodynamic properties (e.g., sublimation enthalpy)?
- Methodological Answer : Re-evaluate experimental conditions (e.g., sample purity, calibration of calorimetric equipment) and cross-reference with high-quality datasets from NIST or peer-reviewed studies. Apply error propagation analysis using methodologies from Data Reduction and Error Analysis for the Physical Sciences (e.g., Bevington and Robinson) to identify systematic vs. random errors .
Q. What strategies are recommended for designing bioisosteric derivatives of this compound to enhance pharmacological activity?
- Methodological Answer : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to modulate lipophilicity and metabolic stability. Use structure-activity relationship (SAR) studies guided by crystallographic data (e.g., π-π stacking interactions) and in vitro assays (e.g., enzyme inhibition). Synthesize derivatives via regioselective alkylation or Suzuki-Miyaura coupling, as shown for triazole-thione analogs .
Theoretical and Methodological Frameworks
Q. How should researchers align experimental design with theoretical frameworks for studying tetrazole reactivity?
- Methodological Answer : Ground the study in Hammett substituent constants or frontier molecular orbital theory to rationalize reaction mechanisms. For example, correlate the electron-donating effect of the methyl group with tetrazole ring stability using linear free-energy relationships (LFER). This approach ensures hypothesis-driven experimentation and clarifies unexpected results .
Q. What methodologies are effective for analyzing conflicting data in catalytic applications of tetrazole derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to isolate variables (e.g., solvent polarity, catalyst loading) influencing catalytic efficiency. Cross-validate findings with kinetic studies (e.g., Eyring plots) and mechanistic probes (e.g., isotopic labeling). Reference case studies from Numerical Recipes in C for robust data modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
